

Application Notes & Protocols: Reaction Mechanisms Involving 1-(3-Bromo-2-methoxyphenyl)ethanone

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Compound of Interest

Compound Name: 1-(3-Bromo-2-methoxyphenyl)ethanone

Cat. No.: B1525806

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Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the reaction mechanisms and synthetic applications of **1-(3-Bromo-2-methoxyphenyl)ethanone**. This versatile building block possesses multiple reactive sites, enabling its participation in a wide array of organic transformations. We will explore the causality behind experimental choices for key reactions, including palladium-catalyzed cross-couplings at the aryl bromide, and transformations involving the acetyl moiety, such as α -halogenation and subsequent heterocycle formation. Each section includes field-proven insights, step-by-step protocols, and mechanistic diagrams to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Utility of 1-(3-Bromo-2-methoxyphenyl)ethanone

1-(3-Bromo-2-methoxyphenyl)ethanone is a substituted acetophenone that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.^[1] Its structure is characterized by three key functional groups that dictate its reactivity: an aryl bromide, a ketone, and a methoxy group.

- **Aryl Bromide:** The carbon-bromine bond is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.
- **Ketone (Acetyl Group):** The electrophilic carbonyl carbon is susceptible to nucleophilic attack, while the adjacent α -protons are acidic, allowing for enolate formation. This duality enables condensation reactions and functionalization at the α -position.
- **Methoxy Group:** This electron-donating group influences the electronic properties of the aromatic ring and provides steric hindrance, which can affect reaction regioselectivity.

Understanding the interplay of these functional groups is paramount for designing efficient and high-yielding synthetic routes.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₉ BrO ₂	PubChem[2]
Molecular Weight	229.07 g/mol	PubChem
Monoisotopic Mass	227.97859 Da	PubChem[2]
CAS Number	267651-23-0	BLDpharm[1]
Appearance	Solid (Typical)	N/A

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

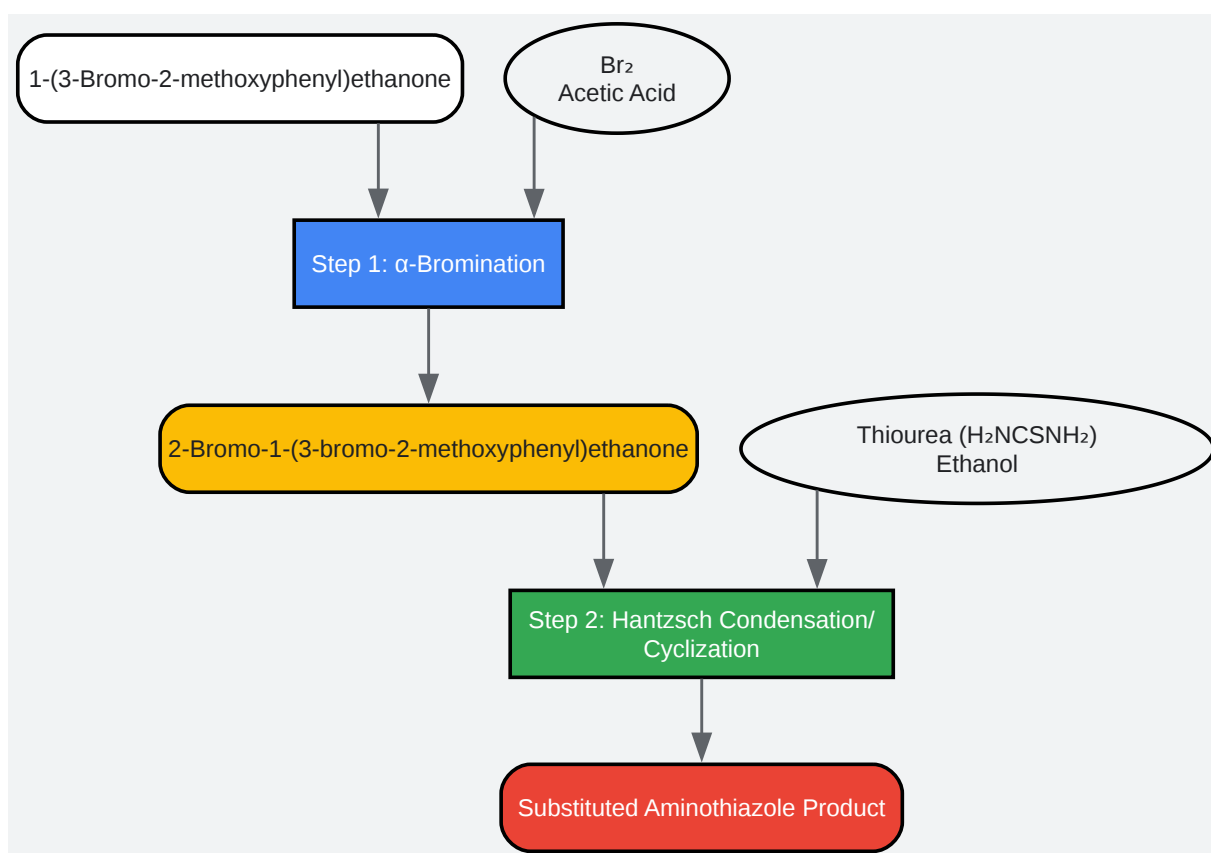
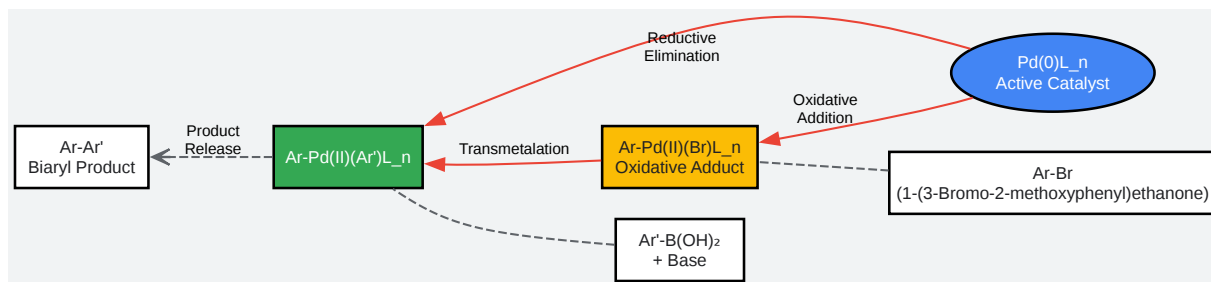
The presence of the aryl bromide makes **1-(3-Bromo-2-methoxyphenyl)ethanone** an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is one of the most powerful methods for constructing biaryl linkages, a common motif in pharmacologically active compounds.[3]

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of **1-(3-Bromo-2-methoxyphenyl)ethanone**, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.^[4]
- Transmetalation: The arylboronic acid, activated by a base (e.g., K_2CO_3 , Cs_2CO_3), transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial for forming the more nucleophilic boronate species.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the coordination sphere, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle



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